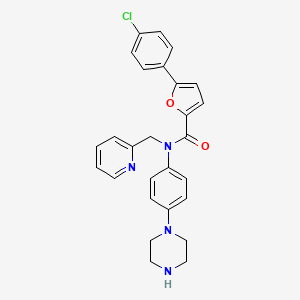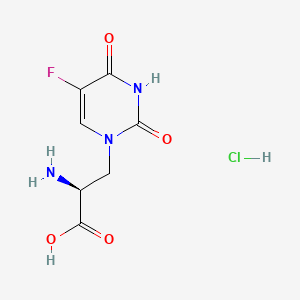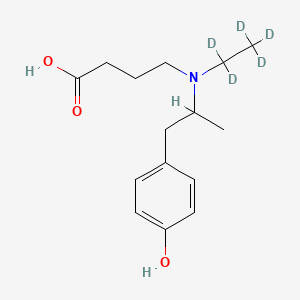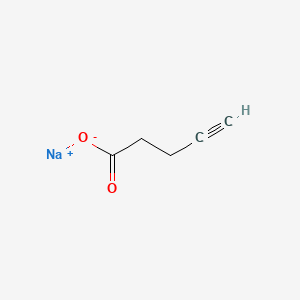
Sodium 4-pentynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to Sodium 4-pentynoate often involves the interaction of sodium salts with organic precursors. For instance, studies on sodium propynoate synthesis reveal methodologies that might be adaptable for Sodium 4-pentynoate, involving the reaction of propynoic acid with sodium hydroxide in an appropriate solvent, such as methanol, to yield the desired sodium salt of the acetylenic compound (Jaufmann et al., 2000).
Molecular Structure Analysis
The molecular structure of Sodium 4-pentynoate, like related sodium salts, is expected to exhibit characteristics that facilitate its reactivity and interaction with other molecules. For example, the crystal structure analysis of sodium propynoate provides insights into how the sodium ion's coordination might influence the reactivity of Sodium 4-pentynoate (Jaufmann et al., 2000).
Chemical Reactions and Properties
Sodium 4-pentynoate's chemical reactivity is an area of interest. Studies on similar sodium organics, such as the inactivation mechanisms of enzymes by acetylenic compounds, shed light on the potential reactivity of Sodium 4-pentynoate (Johnson et al., 1997). These insights highlight the compound's ability to participate in unique chemical transformations, contributing to its utility in synthetic chemistry.
Physical Properties Analysis
The physical properties of Sodium 4-pentynoate, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on Sodium 4-pentynoate are scarce, analogous compounds offer a basis for understanding its behavior in different environments and under varying conditions.
Chemical Properties Analysis
Sodium 4-pentynoate's chemical properties, including its acidity, basicity, and reactivity towards different chemical agents, are essential for its application in synthetic chemistry and materials science. Research on related compounds, such as the synthesis and reactivity of sodium salts with organic functionalities, provides a foundational understanding of how Sodium 4-pentynoate might behave under chemical synthesis conditions (Yang et al., 2010).
科学的研究の応用
Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation : Sodium 4-pentynoate is used in the study of protein acetylation. It can be metabolically incorporated onto cellular proteins for profiling acetylated proteins in different cell types. This approach aids in identifying new candidate acetylated proteins and specific sites of lysine acetylation (Yang, Ascano, & Hang, 2010).
Sodium and Sodium‐Ion Batteries 50 Years of Research
: This research presents an overview of sodium batteries, indicating the potential use of sodium compounds like Sodium 4-pentynoate in energy storage and battery technology (Delmas, 2018).
The Modified Extended Hansen Method : This study explores the solubility parameters of sodium salts in drug formulation. Sodium alters the physical properties of drugs, and understanding these parameters can help predict adhesion properties, which may be relevant for compounds like Sodium 4-pentynoate (Bustamante, Peña, & Barra, 2000).
Sodium Reduction and Its Effect on Food Safety, Food Quality, and Human Health : This research discusses the importance of sodium in food preservation and flavor enhancement, suggesting a potential use of Sodium 4-pentynoate in food-related applications (Doyle & Glass, 2010).
Biomedical Applications of Sodium MRI in Vivo : This paper presents the use of sodium in biomedical imaging, specifically in sodium MRI. Sodium 4-pentynoate could potentially be involved in such applications to provide biochemical information on tissue viability and function (Madelin & Regatte, 2013).
Sodium Benzoate‐Mediated Cytotoxicity in Mammalian Cells : Although this study focuses on Sodium Benzoate, it highlights the broader implications of sodium compounds in cellular studies, possibly relevant to Sodium 4-pentynoate (Park et al., 2011).
将来の方向性
特性
IUPAC Name |
sodium;pent-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIICCMJXWKGSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735352 |
Source


|
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-pentynoate | |
CAS RN |
101917-30-0 |
Source


|
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


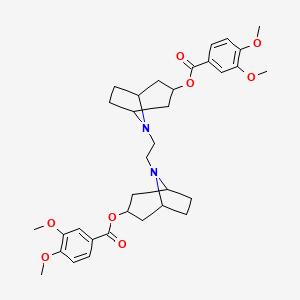
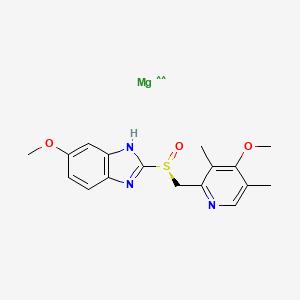
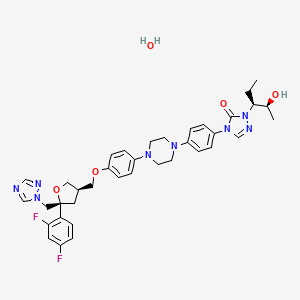
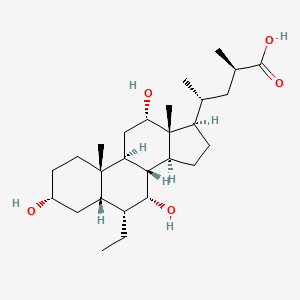
![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)
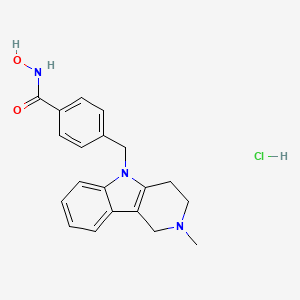
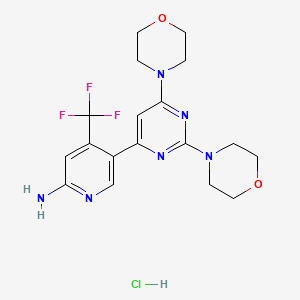
![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)
